Cas no 2171774-96-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in solid-phase peptide synthesis (SPPS). The compound’s structure includes branched alkyl side chains (4-methylpentanamide and 3-methylbutanoic acid), which enhance steric hindrance and influence peptide conformation. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. This reagent is particularly valuable for synthesizing complex peptides with hydrophobic or sterically demanding residues. Its high purity and stability make it suitable for automated peptide synthesis, ensuring efficient coupling and minimal side reactions. The product is widely employed in pharmaceutical research and bioconjugation applications.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid structure
2171774-96-0 structure
Product Name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid
CAS No:2171774-96-0
MF:C26H32N2O5
MW:452.542687416077
CID:5895687
PubChem ID:165503142
Update Time:2025-06-22

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid
    • 2171774-96-0
    • EN300-1490693
    • Inchi: 1S/C26H32N2O5/c1-16(2)12-23(25(31)27-14-17(3)13-24(29)30)28-26(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22-23H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: HLBSWTANFQUJMC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(C)CC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid Pricemore >>

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4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid Related Literature

Additional information on 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid

Professional Introduction to Compound with CAS No. 2171774-96-0 and Product Name: 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid

The compound with the CAS number 2171774-96-0 and the product name 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure suggests a high degree of functionalization, which is often associated with enhanced binding affinity and selectivity in biological systems.

Recent studies in the domain of peptidomimetics have highlighted the importance of incorporating rigid aromatic groups, such as the fluorene moiety, into peptide-like structures to improve their stability and bioavailability. The 4-methylpentanamido and 3-methylbutanoic acid components contribute to the compound's solubility and metabolic profile, making it a promising candidate for further investigation in vivo. The overall structure of this compound is reminiscent of advanced protease inhibitors, which are critical in the treatment of various chronic diseases.

In the context of current pharmaceutical research, the development of novel compounds that can modulate biological pathways with high precision is paramount. The (9H-fluoren-9-yl)methoxycarbonyl}amino group in this molecule suggests a potential role as a bioisostere for natural amino acids, which could enhance the compound's interaction with target enzymes or receptors. This concept aligns with the growing trend in drug design towards creating molecules that mimic natural biological processes while offering improved pharmacokinetic properties.

One of the most intriguing aspects of this compound is its potential application in targeted therapy. The fluorene scaffold is well-known for its ability to enhance molecular stability and resistance to enzymatic degradation, which are crucial factors in drug efficacy. Additionally, the methyl-substituted amide bonds contribute to the compound's solubility and bioavailability, making it more suitable for oral administration or other non-invasive delivery methods. These characteristics make it an attractive candidate for further exploration in oncology and immunotherapy.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the fluoren-9-ylmethoxycarbonyl group necessitates advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, which are well-established in modern organic chemistry. The use of these methodologies underscores the compound's complexity and its position at the forefront of pharmaceutical innovation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy than ever before. By leveraging machine learning algorithms and molecular dynamics simulations, scientists can identify potential binding interactions between this compound and its target proteins. These computational approaches have already shown promise in accelerating drug discovery pipelines and reducing experimental costs.

The pharmacological profile of this compound remains under active investigation, but preliminary data suggest that it may exhibit potent inhibitory effects on key enzymes involved in disease progression. For instance, studies have indicated that derivatives of similar structures may interfere with proteolytic pathways that are dysregulated in cancer cells. This finding aligns with broader efforts to develop small molecule inhibitors that can selectively target aberrant biological processes without affecting normal cellular functions.

In conclusion, the compound with CAS number 2171774-96-0 and product name 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential applications in drug development make it a subject of considerable interest among researchers. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.

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